![molecular formula C22H28O8 B1247111 stilbostemin H 3'-beta-D-glucopyranoside](/img/structure/B1247111.png)
stilbostemin H 3'-beta-D-glucopyranoside
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Overview
Description
stilbostemin H 3'-beta-D-glucopyranoside is a natural product found in Stemona tuberosa with data available.
Scientific Research Applications
Neuroprotective bibenzyl glycosides of Stemona tuberosa roots
A study identified three new bibenzyl glycosides, including stilbostemin H 3'-beta-D-glucopyranoside, from the roots of Stemona tuberosa. These compounds significantly protected human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine-induced neurotoxicity, suggesting a potential application in neuroprotection and the treatment of neurodegenerative diseases (Lee, Sung, & Kim, 2006).
Hepatoprotective Activities
Two new hepatoprotective stilbene glycosides from Acer mono leaves
Research on the leaves of Acer mono led to the isolation of two new stilbene glycosides. These compounds showed significant hepatoprotective activities against H2O2-induced toxicity in primary cultures of rat hepatocytes, highlighting their potential as agents for liver protection (Yang, Sung, & Kim, 2005).
Antioxidant and Anti-Glucosidase Effects
Antioxidant activity and inhibition of alpha-glucosidase by trans-resveratrol, piceid, and a novel trans-stilbene from the roots of Israeli Rumex bucephalophorus L.
A study found that the roots of Rumex bucephalophorus contained stilbene-O-glycosyl derivatives with significant antioxidant capacities and potent inhibitory effects on alpha-glucosidase activity. These findings suggest the potential of these compounds, including new stilbene glycosides, in managing oxidative stress and diabetes mellitus (Kerem, Bilkis, Flaishman, & Sivan, 2006).
Antiplasmodial Activity
Antiplasmodial activity of novel stilbene derivatives isolated from Parthenocissus tricuspidata from South Korea
Novel stilbene glycosides, including piceid-(1→6)-β-d-glucopyranoside, were isolated from Parthenocissus tricuspidata and tested for their antiplasmodial activity. The study reported significant inhibition of Plasmodium falciparum, suggesting a new avenue for anti-malarial drug development (Son, Chung, Lee, & Moon, 2007).
properties
Product Name |
stilbostemin H 3'-beta-D-glucopyranoside |
---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H28O8/c1-12-16(24)9-14(4-3-13-5-7-15(28-2)8-6-13)10-17(12)29-22-21(27)20(26)19(25)18(11-23)30-22/h5-10,18-27H,3-4,11H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 |
InChI Key |
IELQQKDOYFODON-QMCAAQAGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O |
synonyms |
stilbostemin H 3'-beta-D-glucopyranoside stilbostemin H pyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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